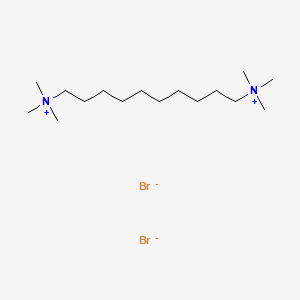

Decamethonium bromide

Vue d'ensemble

Description

Le bromure de décaméthonium est un relaxant musculaire dépolarisant et un agent bloquant neuromusculaire. Il est utilisé en anesthésie pour induire une paralysie. Le composé est similaire à l'acétylcholine et agit comme un agoniste partiel du récepteur nicotinique de l'acétylcholine .

Mécanisme D'action

Target of Action

Decamethonium bromide primarily targets the nicotinic acetylcholine receptors in the motor endplate . These receptors play a crucial role in muscle contraction, as they are responsible for transmitting signals from nerves to muscles.

Mode of Action

This compound acts as a partial agonist of the nicotinic acetylcholine receptors . It binds to these receptors, causing a process known as depolarization . This is due to its similarity to acetylcholine, a neurotransmitter that normally binds to these receptors to trigger muscle contraction .

Biochemical Pathways

The binding of this compound to the nicotinic acetylcholine receptors prevents the effects of acetylcholine . This action blocks the normal release of acetylcholine from the presynaptic terminal, thereby preventing the neural stimulus from affecting the muscle .

Pharmacokinetics

This compound is a short-acting depolarizing muscle relaxant

Result of Action

The result of this compound’s action is muscle paralysis . This causes the muscle to remain in a relaxed state, unable to contract .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Therefore, its administration to a conscious patient is strongly advised against, except in necessary emergency situations .

Analyse Biochimique

Biochemical Properties

Decamethonium bromide acts as an agonist of nicotinic acetylcholine receptors in the motor endplate and causes depolarization . This class of drugs has its effect at the neuromuscular junction by preventing the effects of acetylcholine . Normally, when a nerve stimulus acts to contract a muscle, it releases acetylcholine. The binding of this acetylcholine to receptors causes the muscle to contract .

Cellular Effects

In the motor endplate, this compound causes depolarization, preventing further effects to the normal release of acetylcholine from the presynaptic terminal, and therefore preventing the neural stimulus from affecting the muscle . In the process of binding, this compound activates (depolarizes) the motor endplate - but since the this compound itself is not degraded, the membrane remains depolarized and unresponsive to normal acetylcholine release .

Molecular Mechanism

This compound binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors . Since it is not degraded in the neuromuscular junction, the depolarized membrane remains depolarized and unresponsive to any other impulse, causing muscle paralysis .

Méthodes De Préparation

Le bromure de décaméthonium peut être synthétisé par la réaction du dibromure de décaméthylène avec la triméthylamine. La réaction implique généralement le chauffage des réactifs dans un solvant approprié, tel que l'éthanol, sous reflux. Le produit est ensuite purifié par recristallisation .

Analyse Des Réactions Chimiques

Le bromure de décaméthonium subit principalement des réactions de substitution en raison de la présence d'ions bromure. Les réactifs couramment utilisés dans ces réactions comprennent les nucléophiles tels que les ions hydroxyde ou les amines. Les principaux produits formés à partir de ces réactions sont généralement des composés d'ammonium quaternaire .

Applications de la recherche scientifique

Le bromure de décaméthonium a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Il sert d'outil pour étudier la fonction des récepteurs nicotiniques de l'acétylcholine.

Médecine : Il est utilisé en anesthésie pour induire une paralysie musculaire lors des interventions chirurgicales.

Industrie : Il est utilisé dans la production d'autres composés chimiques et comme produit chimique de recherche

Mécanisme d'action

Le bromure de décaméthonium se lie aux récepteurs nicotiniques de l'acétylcholine dans la plaque motrice, provoquant une dépolarisation. Cette dépolarisation empêche la libération normale de l'acétylcholine de la terminaison présynaptique, bloquant ainsi les stimuli nerveux d'affecter le muscle. La membrane reste dépolarisée et insensible aux stimuli ultérieurs, entraînant une paralysie musculaire .

Applications De Recherche Scientifique

Decamethonium bromide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors.

Medicine: It is used in anesthesia to induce muscle paralysis during surgical procedures.

Industry: It is used in the production of other chemical compounds and as a research chemical

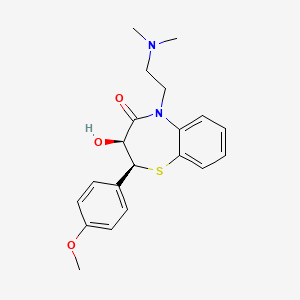

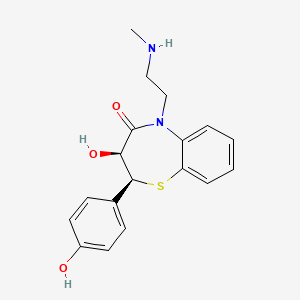

Comparaison Avec Des Composés Similaires

Le bromure de décaméthonium est similaire à d'autres agents bloquant neuromusculaire tels que la succinylcholine et l'hexaméthonium. Il est unique dans son action spécifique en tant qu'agoniste partiel du récepteur nicotinique de l'acétylcholine. Contrairement à la succinylcholine, qui a un début d'action rapide et une durée d'action courte, le bromure de décaméthonium a une durée d'action plus longue .

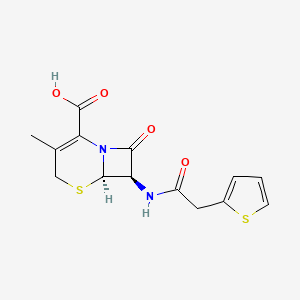

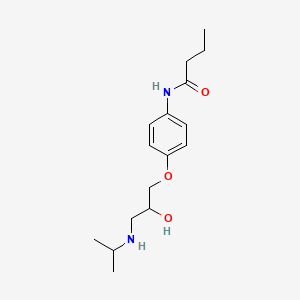

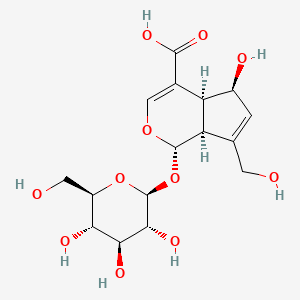

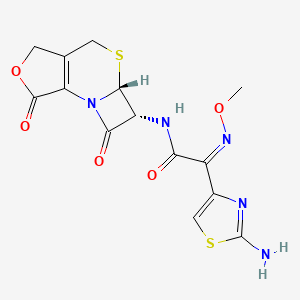

Composés similaires

- Succinylcholine

- Hexaméthonium

Propriétés

Numéro CAS |

541-22-0 |

|---|---|

Formule moléculaire |

C16H38BrN2+ |

Poids moléculaire |

338.39 g/mol |

Nom IUPAC |

trimethyl-[10-(trimethylazaniumyl)decyl]azanium;bromide |

InChI |

InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |

Clé InChI |

UWAHZUFNAYDOTG-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |

SMILES canonique |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-] |

Apparence |

Solid powder |

melting_point |

514 to 518 °F (NTP, 1992) |

Key on ui other cas no. |

541-22-0 |

Description physique |

Crystals derived from methanol and acetone. (NTP, 1992) |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

156-74-1 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

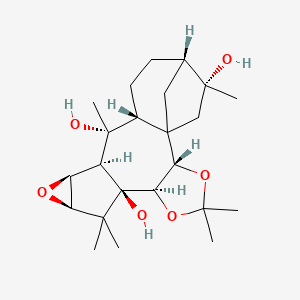

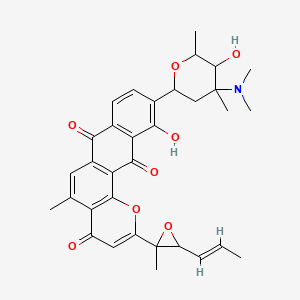

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)

![(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669932.png)

![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)